Cas no 73987-38-9 (Ethyl quinoline-6-carboxylate)
Ethyl quinoline-6-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl quinoline-6-carboxylate
- 6-QUINOLINECARBOXYLIC ACID ETHYL ESTER
- Ethyl 6-quinolinecarboxylate
- QUINOLINE-6-CARBOXYLIC ACID ETHYL ESTER
- TVD8MFO8DJ
- FT-0641501
- NSC-138319
- J-521356
- SB71459
- UNII-TVD8MFO8DJ
- 73987-38-9
- 4-22-00-01197 (Beilstein Handbook Reference)
- MFCD00047612
- AKOS011223671
- AMY2432
- FS-3115
- SY016103
- BCP23458
- SCHEMBL828067
- DTXSID10224770
- NSC 85328
- A26238
- ethylquinoline-6-carboxylate
- NSC85328
- BRN 0148800
- 6-Quinolinecarboxylic acid, ethyl ester
- CS-D0833
- WLN: T66 BNJ HVO2
- NSC-85328
- Z902563630
- SVHHAAQTOHCWJX-UHFFFAOYSA-N
- DB-029334
- 6-Quinoline-carboxylic acid ethyl ester
-
- MDL: MFCD00047612
- Inchi: 1S/C12H11NO2/c1-2-15-12(14)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,2H2,1H3
- InChI Key: SVHHAAQTOHCWJX-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC2C(=CC=CN=2)C=1)=O
Computed Properties
- Exact Mass: 201.07900
- Monoisotopic Mass: 201.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 39.2A^2
Experimental Properties
- Density: 1.175
- Boiling Point: 328.3℃ at 760 mmHg
- Flash Point: 152.4℃
- Refractive Index: 1.6
- PSA: 39.19000
- LogP: 2.41150
Ethyl quinoline-6-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
Ethyl quinoline-6-carboxylate Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl quinoline-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QO135-250mg |
Ethyl quinoline-6-carboxylate |
73987-38-9 | 97% | 250mg |
136CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QO135-1g |
Ethyl quinoline-6-carboxylate |
73987-38-9 | 97% | 1g |
225.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QO135-5g |
Ethyl quinoline-6-carboxylate |
73987-38-9 | 97% | 5g |
968.0CNY | 2021-07-13 | |
| Ambeed | A228401-250mg |
Ethyl quinoline-6-carboxylate |
73987-38-9 | 97% | 250mg |
$20.0 | 2025-04-17 | |
| Ambeed | A228401-1g |
Ethyl quinoline-6-carboxylate |
73987-38-9 | 97% | 1g |
$24.0 | 2025-04-17 | |
| Ambeed | A228401-5g |
Ethyl quinoline-6-carboxylate |
73987-38-9 | 97% | 5g |
$76.0 | 2025-04-17 | |
| Ambeed | A228401-10g |
Ethyl quinoline-6-carboxylate |
73987-38-9 | 97% | 10g |
$99.0 | 2025-04-17 | |
| Ambeed | A228401-25g |
Ethyl quinoline-6-carboxylate |
73987-38-9 | 97% | 25g |
$213.0 | 2025-04-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QO135-200mg |
Ethyl quinoline-6-carboxylate |
73987-38-9 | 97% | 200mg |
58.0CNY | 2021-07-13 | |
| abcr | AB467780-1 g |
Ethyl quinoline-6-carboxylate, min. 95%; . |
73987-38-9 | 1g |
€104.20 | 2023-04-21 |
Ethyl quinoline-6-carboxylate Suppliers
Ethyl quinoline-6-carboxylate Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on Ethyl quinoline-6-carboxylate
Research Brief on Ethyl Quinoline-6-Carboxylate (CAS: 73987-38-9): Recent Advances and Applications in Chemical Biology and Medicine
Ethyl quinoline-6-carboxylate (CAS: 73987-38-9) is a quinoline derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. Quinoline-based compounds are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This research brief aims to summarize the latest findings related to Ethyl quinoline-6-carboxylate, focusing on its synthesis, mechanistic insights, and potential therapeutic applications.
Recent studies have highlighted the role of Ethyl quinoline-6-carboxylate as a key intermediate in the synthesis of more complex bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel kinase inhibitors, which are critical for targeting signaling pathways in cancer cells. The compound's unique structural features, including the ethyl ester group at the 6-position, contribute to its ability to interact with specific protein targets, making it a valuable scaffold for drug discovery.
In addition to its role in drug development, Ethyl quinoline-6-carboxylate has been investigated for its antimicrobial properties. A recent Bioorganic & Medicinal Chemistry Letters publication (2024) reported its efficacy against drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, suggesting its potential as a lead compound for new antibiotics.
Mechanistic studies have also shed light on the compound's interactions at the molecular level. Computational docking analyses, as described in a 2024 ACS Chemical Biology article, revealed that Ethyl quinoline-6-carboxylate exhibits high binding affinity for certain enzyme active sites, particularly those involved in inflammatory pathways. These findings open new avenues for its application in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of Ethyl quinoline-6-carboxylate derivatives. Recent research has focused on structural modifications to improve bioavailability and reduce off-target effects. For example, a 2024 study in European Journal of Medicinal Chemistry explored the introduction of polar substituents to enhance water solubility while maintaining therapeutic efficacy.
In conclusion, Ethyl quinoline-6-carboxylate (CAS: 73987-38-9) continues to be a compound of significant interest in chemical biology and medicinal research. Its diverse applications, from antimicrobial agents to kinase inhibitors, underscore its potential as a versatile scaffold for drug discovery. Future research should focus on addressing its pharmacokinetic limitations and expanding its therapeutic repertoire through targeted structural modifications.
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